1-(4-(3-(4-(Bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate
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Overview
Description
AHR 16303B is a small molecule drug that acts as an antagonist of serotonin 2 receptors and a blocker of voltage-gated calcium channels . It was originally developed by Pfizer Inc. and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension, myocardial ischemia, and thrombosis .
Preparation Methods
The synthesis of AHR 16303B involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound’s preparation typically involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions .
Chemical Reactions Analysis
AHR 16303B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AHR 16303B into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
AHR 16303B has been extensively studied for its scientific research applications, including:
Mechanism of Action
AHR 16303B exerts its effects by antagonizing serotonin 2 receptors and blocking voltage-gated calcium channels. The compound binds to these receptors and channels, inhibiting their activity and preventing the physiological responses mediated by serotonin and calcium influx. This dual action results in the reduction of elevated blood pressure and prevention of myocardial ischemia and thrombosis .
Comparison with Similar Compounds
AHR 16303B is unique in its dual antagonistic action on serotonin 2 receptors and voltage-gated calcium channels. Similar compounds include:
Ketanserin: A selective serotonin 2 receptor antagonist.
Nimodipine: A voltage-gated calcium channel blocker.
Ritanserin: Another serotonin 2 receptor antagonist. Compared to these compounds, AHR 16303B offers the advantage of targeting both serotonin receptors and calcium channels, providing a broader therapeutic potential.
Properties
CAS No. |
117023-62-8 |
---|---|
Molecular Formula |
C33H37F2NO7 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
1-[4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]phenyl]-2-methylpropan-1-one;oxalic acid |
InChI |
InChI=1S/C31H35F2NO3.C2H2O4/c1-22(2)30(35)23-4-14-29(15-5-23)37-21-3-18-34-19-16-26(17-20-34)31(36,24-6-10-27(32)11-7-24)25-8-12-28(33)13-9-25;3-1(4)2(5)6/h4-15,22,26,36H,3,16-21H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
IJLRCTPQUZWJSL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)OCCCN2CCC(CC2)C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O.C(=O)(C(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
117023-62-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(4-(3-(4-(bis-(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)phenyl)-2-methyl-1-propanone ethanedioate AHR 16303B AHR-16303B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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